molecular formula C23H28N6O4 B12752302 Freselestat, (R)- CAS No. 208848-13-9

Freselestat, (R)-

Cat. No.: B12752302
CAS No.: 208848-13-9
M. Wt: 452.5 g/mol
InChI Key: YSIHYROEMJSOAS-QGZVFWFLSA-N
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Description

Freselestat, ®-, also known as ONO-6818, is a potent and orally active inhibitor of neutrophil elastase. Neutrophil elastase is an enzyme involved in the inflammatory response, and its overactivity can lead to tissue damage. Freselestat has been investigated for its potential therapeutic applications in conditions such as chronic obstructive pulmonary disease (COPD) and acute lung injury .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Freselestat involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of Freselestat follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

Freselestat undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions include various derivatives of Freselestat with modified functional groups, which can be further tested for their biological activity and therapeutic potential .

Scientific Research Applications

Freselestat has been extensively studied for its applications in various fields:

Mechanism of Action

Freselestat exerts its effects by inhibiting the activity of neutrophil elastase, an enzyme that breaks down elastin and other proteins in the extracellular matrix. By binding to the active site of neutrophil elastase, Freselestat prevents the enzyme from degrading its substrates, thereby reducing inflammation and tissue damage. This mechanism involves the interaction with specific molecular targets and pathways, including the reduction of interleukin 8 production and the formation of the complement membrane attack complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Freselestat

Freselestat is unique in its high selectivity and potency as a neutrophil elastase inhibitor. It exhibits over 100-fold less activity against other proteases such as trypsin, pancreatic elastase, and collagenase, making it a highly specific inhibitor. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential .

Properties

CAS No.

208848-13-9

Molecular Formula

C23H28N6O4

Molecular Weight

452.5 g/mol

IUPAC Name

2-(5-amino-6-oxo-2-phenylpyrimidin-1-yl)-N-[(2R)-1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-3-methyl-1-oxobutan-2-yl]acetamide

InChI

InChI=1S/C23H28N6O4/c1-13(2)17(18(31)20-27-28-22(33-20)23(3,4)5)26-16(30)12-29-19(14-9-7-6-8-10-14)25-11-15(24)21(29)32/h6-11,13,17H,12,24H2,1-5H3,(H,26,30)/t17-/m1/s1

InChI Key

YSIHYROEMJSOAS-QGZVFWFLSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)C1=NN=C(O1)C(C)(C)C)NC(=O)CN2C(=NC=C(C2=O)N)C3=CC=CC=C3

Canonical SMILES

CC(C)C(C(=O)C1=NN=C(O1)C(C)(C)C)NC(=O)CN2C(=NC=C(C2=O)N)C3=CC=CC=C3

Origin of Product

United States

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